5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one
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Overview
Description
5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one is a heterocyclic compound that features a thiazolidinone ring substituted with a butenoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one typically involves the reaction of 4-methyl-1,3-thiazolidin-2-one with but-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butenoyl group to a butyl group.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl-substituted thiazolidinones.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-thiazolidin-2-one: Lacks the butenoyl group but shares the thiazolidinone core.
5-(But-2-enoyl)-1,3-thiazolidin-2-one: Similar structure but without the methyl group.
Uniqueness
5-(But-2-enoyl)-4-methyl-1,3-thiazolidin-2-one is unique due to the presence of both the butenoyl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications compared to its analogs.
Properties
CAS No. |
110124-19-1 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-but-2-enoyl-4-methyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C8H11NO2S/c1-3-4-6(10)7-5(2)9-8(11)12-7/h3-5,7H,1-2H3,(H,9,11) |
InChI Key |
BCMWSTWOYRUTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1C(NC(=O)S1)C |
Origin of Product |
United States |
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